molecular formula C12H16N2O4 B2827744 N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034359-89-0

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2827744
CAS No.: 2034359-89-0
M. Wt: 252.27
InChI Key: GZJIYMFNFJKTFB-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a tetrahydrofuran ring, and an isonicotinamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where ethylene oxide reacts with an appropriate nucleophile.

    Formation of Isonicotinamide Moiety: The isonicotinamide moiety is synthesized through the reaction of isonicotinic acid with ammonia or an amine derivative.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran ring and the isonicotinamide moiety through an etherification reaction, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield acetaldehyde or acetic acid, while reduction can produce ethanol or ethylamine.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.

    N-(2-hydroxyethyl)-2-((tetrahydrofuran-3-yl)oxy)benzamide: Contains a benzamide moiety instead of isonicotinamide.

    N-(2-hydroxyethyl)-2-((tetrahydrofuran-3-yl)oxy)pyridinecarboxamide: Features a pyridinecarboxamide moiety.

Uniqueness

What sets N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-5-4-14-12(16)9-1-3-13-11(7-9)18-10-2-6-17-8-10/h1,3,7,10,15H,2,4-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJIYMFNFJKTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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